molecular formula C10H9NO3 B8488207 (2-Cyano-5-methoxyphenyl)acetic acid

(2-Cyano-5-methoxyphenyl)acetic acid

Cat. No.: B8488207
M. Wt: 191.18 g/mol
InChI Key: MMRJNNMDBMNCBJ-UHFFFAOYSA-N
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Description

(2-Cyano-5-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a phenyl ring with a cyano (-CN) group at the ortho (2nd) position and a methoxy (-OCH₃) group at the para (5th) position relative to the acetic acid side chain.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(2-cyano-5-methoxyphenyl)acetic acid

InChI

InChI=1S/C10H9NO3/c1-14-9-3-2-7(6-11)8(4-9)5-10(12)13/h2-4H,5H2,1H3,(H,12,13)

InChI Key

MMRJNNMDBMNCBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C#N)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Phenyl backbone : Provides a planar aromatic system.
  • Substituents: 2-Cyano: Enhances electrophilicity and may participate in hydrogen bonding. 5-Methoxy: Increases solubility in polar solvents and modulates electronic effects.
  • Acetic acid side chain : Introduces acidity (pKa ~2–4) and enables salt formation or esterification.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with (2-Cyano-5-methoxyphenyl)acetic acid, enabling comparisons of substituent effects and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2-CN, 5-OCH₃, -CH₂COOH C₁₀H₉NO₃ 191.19 g/mol Potential intermediate for bioactive molecules; acidity modulated by substituents. N/A
2-Hydroxy-2,2-diphenylacetic acid 2-OH, 2,2-diPh, -COOH C₁₄H₁₂O₃ 228.25 g/mol Used in organic synthesis (e.g., benzilic acid rearrangement); higher steric hindrance .
Acetic acid, (2-acetyl-5-methoxyphenoxy)- 2-Acetyl, 5-OCH₃, -OCH₂COOH C₁₁H₁₂O₅ 224.21 g/mol Ester derivatives may serve as prodrugs or flavoring agents .
(2,4-Difluoro-5-methylphenyl)acetic acid 2,4-F, 5-CH₃, -CH₂COOH C₉H₈F₂O₂ 186.16 g/mol Enhanced lipophilicity due to fluorine; antimicrobial applications .
Methyl 2-phenylacetoacetate Ph, -COCH₂COOCH₃ C₁₁H₁₂O₃ 192.21 g/mol Intermediate in amphetamine synthesis; ester group improves volatility .

Key Comparative Insights

Electronic Effects: The 2-cyano group in the target compound increases acidity compared to 2-hydroxy (as in benzilic acid) or methoxy substituents due to its strong electron-withdrawing nature. Fluorine in (2,4-Difluoro-5-methylphenyl)acetic acid enhances metabolic stability and lipophilicity, whereas methoxy improves solubility .

Synthetic Utility: The target compound’s cyano group can undergo hydrolysis to carboxylic acids or serve as a nitrile precursor in heterocycle synthesis. Acetyl and ester derivatives (e.g., Methyl 2-phenylacetoacetate) are more reactive in nucleophilic acyl substitutions .

Biological Relevance: Diphenylacetic acid derivatives (e.g., benzilic acid) are associated with anticholinergic activity, while fluorinated analogs exhibit enhanced bioavailability and target binding .

Research Findings and Computational Insights

  • Density Functional Theory (DFT) : Studies on similar compounds (e.g., benzilic acid) highlight the role of exact exchange in predicting thermochemical properties, which could guide synthetic optimization of the target compound .
  • Correlation Energy Models : The Colle-Salvetti formula has been applied to phenylacetic acid derivatives to predict electron correlation effects, aiding in understanding substituent impacts on stability .

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